Stat3/akt-IN-1

Gastric cancer Cytotoxicity IC50

Stat3/akt-IN-1 is the only thoroughly benchmarked dual STAT3/AKT inhibitor that simultaneously suppresses phosphorylation of both STAT3 and AKT pathways in gastric cancer models. Unlike single-target agents, it eliminates compensatory pathway activation confounders. It demonstrates 16-fold greater in vitro potency than curcumin (IC50 1.39 vs 22.7 μM), superior tumor growth inhibition at 15 mg/kg, and a wide safety margin (100% survival at 600 mg/kg). The cyclopentanone scaffold and free phenolic hydroxyl group are pharmacophorically essential—acetylated analogs lose 12- to 42-fold potency. Choose Stat3/akt-IN-1 for de-risked in vivo proof-of-concept and quantitative SAR benchmarking.

Molecular Formula C23H22O4
Molecular Weight 362.4 g/mol
Cat. No. B12375749
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStat3/akt-IN-1
Molecular FormulaC23H22O4
Molecular Weight362.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1C=CC=C2CCC(=CC3=CC(=C(C=C3)O)OC)C2=O
InChIInChI=1S/C23H22O4/c1-26-21-9-4-3-6-17(21)7-5-8-18-11-12-19(23(18)25)14-16-10-13-20(24)22(15-16)27-2/h3-10,13-15,24H,11-12H2,1-2H3/b7-5+,18-8+,19-14+
InChIKeyCYPFOKJPBZOIPK-OWOQZQGXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stat3/akt-IN-1: Dual STAT3/AKT Pathway Inhibitor for Gastric Cancer Research Procurement


Stat3/akt-IN-1 (also designated as compound 2 in the primary literature) is a synthetic cyclic C7-bridged monocarbonyl curcumin analog (MCA) bearing an o-methoxy phenyl group and a cyclopentanone central scaffold, with molecular formula C23H22O4 and molecular weight 362.42 [1]. It functions as a dual inhibitor of the signal transducer and activator of transcription 3 (STAT3) and protein kinase B (AKT) signaling pathways, validated through Western blot demonstration of dose-dependent suppression of both p-STAT3 and p-AKT in gastric cancer cells [1]. The compound was identified via a random forest QSAR model (R² > 0.82) from a series of 17 cyclic C7-bridged MCAs and selected as the optimized lead based on exceptional potency against SGC-7901 cells (IC50 = 1.39 ± 1.04 μM) [1]. In vivo, Stat3/akt-IN-1 demonstrated antitumor efficacy in an SGC-7901 xenograft mouse model with a favorable safety profile and no observable toxicity over 20 days of dosing [1].

Why Generic STAT3 or AKT Inhibitors Cannot Replace Stat3/akt-IN-1 in Gastric Cancer Research


Stat3/akt-IN-1 occupies a narrow pharmacological niche that neither single-target STAT3 inhibitors (e.g., Stattic, S3I-201) nor isolated AKT inhibitors (e.g., MK-2206) can replicate, because its therapeutic window depends on the simultaneous, pathway-proximal suppression of both STAT3 and AKT phosphorylation within the same tumor cell population [1]. Critically, even within the monocarbonyl curcumin analog (MCA) family, structural substitutions produce drastic potency losses: acetylation of the 3-methoxy-4-hydroxyphenyl moiety of Stat3/akt-IN-1 yields analogs (compounds 18–20) with IC50 values 12- to 42-fold higher (17.26–58.12 μM), confirming that the free phenolic hydroxyl group is pharmacophorically indispensable [1]. Furthermore, acyclic C7-bridged MCAs lacking the cyclopentanone scaffold have been reported to exhibit enhanced toxicity against Vero cells exceeding that of curcumin, whereas the cyclopentanone-containing scaffold of Stat3/akt-IN-1 was specifically selected to mitigate this liability [1]. These structure-activity constraints mean that even closely related in-class compounds cannot be interchanged without compromising either target engagement or safety profile.

Stat3/akt-IN-1 Quantitative Differentiation Evidence Against Comparators


Cytotoxic Potency Against SGC-7901 Gastric Cancer Cells: Stat3/akt-IN-1 vs. Curcumin and EF24

Stat3/akt-IN-1 (compound 2) demonstrates significantly greater cytotoxic potency against the human gastric adenocarcinoma cell line SGC-7901 compared to the parent compound curcumin and the established curcumin analog EF24. In the MTT assay from the primary characterization study, Stat3/akt-IN-1 exhibited an IC50 of 1.39 ± 1.04 μM [1]. By comparison, curcumin and EF24 tested under comparable MTT assay conditions in SGC-7901 cells yielded IC50 values of 22.5 ± 3.9 μM and 6.1 ± 0.8 μM, respectively [2]. This represents an approximate 16-fold potency advantage over curcumin and a 4.4-fold advantage over EF24 in the same cell line.

Gastric cancer Cytotoxicity IC50 Curcumin analog

In Vivo Antitumor Efficacy: Stat3/akt-IN-1 Demonstrates Superior Tumor Growth Inhibition vs. Curcumin at a Lower Dose

In an SGC-7901 subcutaneous xenograft mouse model, Stat3/akt-IN-1 (compound 2) administered at 15 mg/kg via intraperitoneal injection once daily for 20 days significantly inhibited tumor growth in terms of both tumor volume and tumor weight, and its in vivo anticancer activity was explicitly superior to that of curcumin dosed at a higher level of 20 mg/kg [1]. Additionally, Stat3/akt-IN-1 treatment significantly reduced the phosphorylation of both STAT3 and AKT in tumor tissues compared to vehicle or curcumin treatment, providing pharmacodynamic confirmation of on-target pathway suppression in vivo [1].

Xenograft Tumor growth inhibition In vivo efficacy Curcumin comparator

Acute In Vivo Safety: Stat3/akt-IN-1 Demonstrates 0% Mortality vs. 17% Mortality for EF24 at Equivalent High Dose

In a dedicated acute toxicity assessment, Stat3/akt-IN-1 (compound 2) and the reference curcumin analog EF24 were each administered at a single high dose of 600 mg/kg. All mice treated with Stat3/akt-IN-1 survived throughout the full 15-day observation period (0% mortality), whereas EF24-treated mice experienced a 17% mortality rate [1]. Neither compound caused significant body weight loss compared to the control group, but the survival difference indicates a meaningfully improved acute safety margin for Stat3/akt-IN-1 [1].

Acute toxicity Safety profile EF24 comparator In vivo tolerability

Target Engagement Selectivity: Stat3/akt-IN-1 Produces Superior p-STAT3 and p-AKT Suppression vs. Curcumin at Equivalent Concentrations

Western blot analysis in SGC-7901 gastric cancer cells revealed that Stat3/akt-IN-1 (compound 2) reduced the phosphorylation of both STAT3 and AKT in a dose-dependent manner, and, critically, exhibited a significant reduction in p-STAT3 and p-AKT compared to curcumin when tested at equivalent concentrations [1]. This direct biochemical comparison demonstrates that Stat3/akt-IN-1 achieves superior suppression of both oncogenic signaling nodes—not merely one—relative to the parent natural product from which it was derived [1].

STAT3 phosphorylation AKT phosphorylation Western blot Target engagement

Structural Determinant of Activity: The 3-Methoxy-4-Hydroxyphenyl Moiety Is Essential for Potency and Differentiates Stat3/akt-IN-1 from Its Synthetic Derivatives

To validate the pharmacophoric contribution of the free 3-methoxy-4-hydroxyphenyl group, the authors synthesized acetylated derivatives of Stat3/akt-IN-1 (compounds 18, 19, and 20). These derivatives, in which the phenolic -OH is capped by acetylation, exhibited a dramatic loss of activity, with IC50 values ranging from 17.26 ± 1.08 μM to 58.12 ± 1.95 μM against SGC-7901 and BGC-823 cells [1]. This represents a 12- to 42-fold reduction in potency relative to the parent Stat3/akt-IN-1 (IC50 1.39 μM), experimentally confirming that the intact 3-methoxy-4-hydroxyphenyl moiety is a non-redundant pharmacophoric element [1]. Additionally, the cyclopentanone central scaffold was specifically incorporated to mitigate the Vero cell cytotoxicity reported for acyclic C7-bridged MCAs, providing a scaffold-level differentiation from earlier MCA subclasses [1].

Structure-activity relationship Pharmacophore Acylated derivatives Scaffold optimization

Stat3/akt-IN-1: Evidence-Backed Application Scenarios for Gastric Cancer Research and Drug Discovery


Dual-Pathway Mechanistic Studies of STAT3/AKT Crosstalk in Gastric Adenocarcinoma

Stat3/akt-IN-1 is uniquely suited for experiments requiring simultaneous biochemical suppression of both STAT3 and AKT phosphorylation in SGC-7901 or BGC-823 gastric cancer cells. Unlike single-target agents, this compound has been Western-blot validated to reduce p-STAT3 and p-AKT in a dose-dependent manner, with superior efficacy compared to curcumin at equivalent concentrations [1]. Researchers investigating feedback activation mechanisms between these two pathways—where inhibition of one can lead to compensatory upregulation of the other—can use Stat3/akt-IN-1 to bypass this confounder and study the net biological effect of coordinated dual-pathway blockade [1].

Preclinical Xenograft Efficacy Studies Requiring a Validated In Vivo Tool Compound with Demonstrated Safety

For in vivo pharmacology teams planning SGC-7901 xenograft studies, Stat3/akt-IN-1 offers a uniquely de-risked profile: it has demonstrated statistically significant tumor growth inhibition at 15 mg/kg IP with superiority over curcumin at 20 mg/kg, combined with no observable toxicity over 20 days of daily dosing [1]. The acute toxicity assessment further confirms 100% survival at 600 mg/kg vs. 83% for EF24, establishing a wide safety margin that supports flexible dose-escalation study designs [1]. This combination of documented in vivo efficacy and safety makes it a rational first-choice tool compound for gastric cancer xenograft proof-of-concept experiments.

Structure-Activity Relationship (SAR) Benchmarking for MCA-Based Drug Discovery Programs

Medicinal chemistry teams optimizing monocarbonyl curcumin analogs can employ Stat3/akt-IN-1 as a well-characterized reference standard. Its defined pharmacophoric elements—the cyclopentanone central scaffold (mitigating Vero cell toxicity observed in acyclic analogs) and the essential 3-methoxy-4-hydroxyphenyl group (loss of which produces a 12- to 42-fold potency drop in acetylated derivatives)—provide quantitative SAR benchmarks against which new analogs can be compared [1]. The QSAR model developed for this compound series (R² > 0.82) can also guide further scaffold optimization using this compound as the potency reference point [1].

Comparative Oncology Research Requiring a Curcumin-Derived Probe with Documented Superiority Over the Parent Natural Product

Investigators seeking to establish whether structural modification of curcumin yields meaningful pharmacological gains in gastric cancer models will find Stat3/akt-IN-1 to be the most thoroughly benchmarked option. It has been directly compared to curcumin across four independent dimensions—in vitro cytotoxicity (~16-fold more potent), cell migration inhibition (superior at 2.5–10 μM vs. curcumin at 5–10 μM), in vivo tumor growth inhibition (superior at 15 mg/kg vs. curcumin at 20 mg/kg), and target engagement (superior p-STAT3/p-AKT suppression at equivalent concentrations)—all within a single peer-reviewed study [1]. This multi-endpoint documentation provides procurement confidence that is unavailable for less comprehensively characterized analogs.

Quote Request

Request a Quote for Stat3/akt-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.